Apigenin 7,4'-dimethyl ether
Apigenin 7,4'-dimethyl ether
Apigenin 7,4'-dimethyl ether is a dimethoxyflavone that is the 7,4'-dimethyl ether derivative of apigenin. It has a role as a plant metabolite. It is a dimethoxyflavone and a monohydroxyflavone. It derives from an apigenin.
Apigenin 7, 4'-dimethyl ether, also known as 4', 7-dimethylapigenin or 4, 7-dimethoxy-5-hydroxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, apigenin 7, 4'-dimethyl ether is considered to be a flavonoid lipid molecule. Apigenin 7, 4'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Apigenin 7, 4'-dimethyl ether can be converted into apigenin. Outside of the human body, apigenin 7, 4'-dimethyl ether can be found in common sage and sweet basil. This makes apigenin 7, 4'-dimethyl ether a potential biomarker for the consumption of these food products.
Apigenin 7, 4'-dimethyl ether, also known as 4', 7-dimethylapigenin or 4, 7-dimethoxy-5-hydroxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, apigenin 7, 4'-dimethyl ether is considered to be a flavonoid lipid molecule. Apigenin 7, 4'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Apigenin 7, 4'-dimethyl ether can be converted into apigenin. Outside of the human body, apigenin 7, 4'-dimethyl ether can be found in common sage and sweet basil. This makes apigenin 7, 4'-dimethyl ether a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5128-44-9
VCID:
VC0190501
InChI:
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3
SMILES:
Molecular Formula:
C17H14O5
Molecular Weight:
298.29 g/mol
Apigenin 7,4'-dimethyl ether
CAS No.: 5128-44-9
Natural Products
VCID: VC0190501
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol
CAS No. | 5128-44-9 |
---|---|
Product Name | Apigenin 7,4'-dimethyl ether |
Molecular Formula | C17H14O5 |
Molecular Weight | 298.29 g/mol |
IUPAC Name | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)15-9-14(19)17-13(18)7-12(21-2)8-16(17)22-15/h3-9,18H,1-2H3 |
Standard InChIKey | LZERJKGWTQYMBB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O |
Description | Apigenin 7,4'-dimethyl ether is a dimethoxyflavone that is the 7,4'-dimethyl ether derivative of apigenin. It has a role as a plant metabolite. It is a dimethoxyflavone and a monohydroxyflavone. It derives from an apigenin. Apigenin 7, 4'-dimethyl ether, also known as 4', 7-dimethylapigenin or 4, 7-dimethoxy-5-hydroxyflavone, belongs to the class of organic compounds known as 7-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C7 atom of the flavonoid backbone. Thus, apigenin 7, 4'-dimethyl ether is considered to be a flavonoid lipid molecule. Apigenin 7, 4'-dimethyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. Apigenin 7, 4'-dimethyl ether can be converted into apigenin. Outside of the human body, apigenin 7, 4'-dimethyl ether can be found in common sage and sweet basil. This makes apigenin 7, 4'-dimethyl ether a potential biomarker for the consumption of these food products. |
Synonyms | 4',7-Dimethoxy-5-hydroxyflavone; 4',7-O-Dimethylapigenin; 4',7-Dimethoxyapigenin; Apigenin-4',7-di-O-methyl ether |
PubChem Compound | 5281601 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume